![molecular formula C14H10ClN3S B1361809 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 93300-54-0](/img/structure/B1361809.png)
5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Overview
Description
The compound “5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol” belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms. The presence of phenyl groups and a thiol (-SH) group can confer unique chemical properties to the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate phenyl azide with a suitable alkyne in a process known as a click reaction, a term used to describe a number of reactions that generate substances quickly and reliably by joining small units together .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazole ring, which is a five-membered aromatic ring with two carbon atoms and three nitrogen atoms. Attached to this ring are two phenyl rings and a thiol group .Chemical Reactions Analysis
The chemical reactions of this compound would be largely determined by the functional groups present in the molecule. The thiol group could undergo oxidation reactions to form disulfides. The aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings would likely make the compound relatively stable and non-reactive, while the thiol group could make the compound somewhat polar and capable of participating in hydrogen bonding .Scientific Research Applications
5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has been studied for its potential applications in various scientific fields, such as biochemistry, pharmacology, and molecular biology. It has been demonstrated to possess antioxidant, anti-inflammatory, and antimicrobial properties, which suggests its potential use in the development of new therapeutic agents. Additionally, this compound has been used as a tool to study the structure-activity relationships of other compounds, as well as to investigate the mechanism of action of various drugs.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets .
Mode of Action
It’s worth noting that similar compounds have been found to disrupt the production of adenosine triphosphate .
Biochemical Pathways
Similar compounds have been found to affect various biological activities .
Pharmacokinetics
Similar compounds have been found to exhibit non-linear oral pharmacokinetics in humans .
Result of Action
Similar compounds have been found to have various biological activities .
Action Environment
Similar compounds have been found to be influenced by various environmental factors .
Advantages and Limitations for Lab Experiments
5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has several advantages for use in laboratory experiments. Firstly, it is relatively easy to synthesize and is available in a variety of forms. Additionally, it has been demonstrated to possess a variety of biochemical and physiological effects, which makes it a promising candidate for further research. However, there are a few limitations to the use of this compound in laboratory experiments. It is a relatively new compound and further research is needed to fully understand its mechanism of action and potential applications. Additionally, its use in laboratory experiments may be limited due to its low solubility in aqueous media.
Future Directions
Given the potential applications of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, there are a variety of future directions for research. Firstly, further studies are needed to fully understand its mechanism of action, as well as its potential therapeutic applications. Additionally, further research is needed to investigate the structure-activity relationships of this compound and other compounds. Additionally, there is potential for the use of this compound as a tool for drug development, as its ability to interact with various proteins and enzymes makes it a promising candidate for further research. Finally, this compound may also be used as a tool to investigate the biochemical and physiological effects of other compounds.
Safety and Hazards
properties
IUPAC Name |
3-(4-chlorophenyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3S/c15-11-8-6-10(7-9-11)13-16-17-14(19)18(13)12-4-2-1-3-5-12/h1-9H,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOJIGWGJWZBOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353052 | |
Record name | 5-(4-Chlorophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
93300-54-0 | |
Record name | 5-(4-Chlorophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the anticancer activity of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol?
A1: The study "Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent" [] investigated the synthesis and anticancer potential of a series of novel this compound derivatives. While the specific mechanisms of action and targets were not fully elucidated in this study, the researchers demonstrated that some of the synthesized compounds exhibited promising anticancer activity in vitro.
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